[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate
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Overview
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the phenyl group and the (Z)-configuration adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate typically involves the condensation of 2-oxo-1-phenylindole with an appropriate amino acid ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Oxindole derivatives: Compounds with structural similarities and potential biological activities.
Uniqueness
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate stands out due to its unique (Z)-configuration and the presence of both indole and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(2)18(22)23-19-16-14-10-6-7-11-15(14)20(17(16)21)13-8-4-3-5-9-13/h3-12H,1-2H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFUAFDKPPRMB-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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